molecular formula C21H14F3N3OS B11207347 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B11207347
M. Wt: 413.4 g/mol
InChI Key: LPCXIXUDZIOLMH-UHFFFAOYSA-N
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Description

1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea is a complex organic compound that features a benzothiazole ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 2-aminobenzothiazole with an appropriate isocyanate. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to active sites, while the trifluoromethyl group can enhance binding affinity and specificity. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzothiazole: A precursor in the synthesis of the target compound.

    3-(trifluoromethyl)aniline: Another precursor used in the synthesis.

    Benzothiazole derivatives: Compounds with similar structures but different functional groups.

Uniqueness

1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of both the benzothiazole ring and the trifluoromethyl group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C21H14F3N3OS

Molecular Weight

413.4 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C21H14F3N3OS/c22-21(23,24)14-4-3-5-16(12-14)26-20(28)25-15-10-8-13(9-11-15)19-27-17-6-1-2-7-18(17)29-19/h1-12H,(H2,25,26,28)

InChI Key

LPCXIXUDZIOLMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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